molecular formula C12H17Cl3N2 B7899083 (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride

Cat. No.: B7899083
M. Wt: 295.6 g/mol
InChI Key: CRNDUBPCYAPMFB-UHFFFAOYSA-N
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Description

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 2,5-dichlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dichloro-benzyl)-piperazine hydrochloride: Similar in structure but with a piperazine ring instead of a piperidine ring.

    2,5-Dichlorobenzyl alcohol: Lacks the piperidine ring and amine group but shares the dichlorobenzyl moiety.

Uniqueness

(2,5-Dichloro-benzyl)-piperidin-3-yl-amine hydrochloride is unique due to the presence of both the piperidine ring and the dichlorobenzyl group, which confer specific chemical properties and potential biological activities that are distinct from similar compounds.

Properties

IUPAC Name

N-[(2,5-dichlorophenyl)methyl]piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2.ClH/c13-10-3-4-12(14)9(6-10)7-16-11-2-1-5-15-8-11;/h3-4,6,11,15-16H,1-2,5,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNDUBPCYAPMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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